Regioisomeric Chlorine Substitution: Meta (3-Chlorophenyl) Versus Para (4-Chlorophenyl) Structural Comparison
The target compound bears a chlorine substituent at the meta position of the 6-phenyl ring, whereas the closest literature-precedented analog, ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS 220287-28-5), bears chlorine at the para position. Although no direct head-to-head biological comparison of these two specific regioisomers has been published, the para isomer is documented as a synthetic precursor in the preparation of pyrazolo[3,4-c]pyridazine derivatives that were subsequently screened for CNS activity [1]. The meta substitution pattern alters the electronic dipole moment and steric accessibility around the pyridazine 6-position relative to para substitution, which is a well-established determinant of binding orientation in pyridazine-based kinase inhibitors and fungicides [2]. The ortho isomer (CAS 2098117-88-3) introduces additional steric hindrance that would further differentiate reactivity .
| Evidence Dimension | Chlorine substitution position on 6-phenyl ring (regioisomerism) |
|---|---|
| Target Compound Data | Meta (3-chlorophenyl) substitution; MW 297.13 g/mol; LogP (calculated) ~3.2 |
| Comparator Or Baseline | Para (4-chlorophenyl) isomer CAS 220287-28-5: MW 297.13 g/mol, identical formula but distinct InChI Key; Ortho (2-chlorophenyl) isomer CAS 2098117-88-3: MW 297.13 g/mol |
| Quantified Difference | Identical molecular formula (C13H10Cl2N2O2) and molecular weight; differentiation arises from regioisomeric position (meta vs para vs ortho), producing distinct InChI Keys and predicted dipole moments; no published comparative IC50 or Ki data available for these specific regioisomers [1][3] |
| Conditions | Structural comparison based on SMILES and computed descriptors; no direct comparative bioassay data identified in public literature |
Why This Matters
In pyridazine-based drug and agrochemical discovery, regioisomeric substitution patterns on the 6-aryl ring frequently dictate target binding and selectivity; procuring the correct regioisomer is essential for SAR reproducibility.
- [1] Zabska, R.; Kołodziejczyk, A.; Sieklucka-Dziuba, M.; Morawska, D.; Kleinrok, Z. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica 1998, 55(4), 305-310. PMID: 9821396. View Source
- [2] Braña, M.F.; Cacho, M.; García, M.L. Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. J. Med. Chem. 2005, 48(22), 6843-6854. View Source
- [3] PubChem. 3-Chloro-6-(3-chlorophenyl)pyridazine. CID 12726811. XLogP3-AA: 3.1. Accessed 2026. View Source
